Benzyl alcohol appears as a clear colorless liquid with a pleasant odor. Slightly denser than water. Flash point 194°F. Boiling point 401°F. Contact may irritate skin, eyes, and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals.
Benzyl alcohol is an aromatic alcohol that consists of benzene bearing a single hydroxymethyl substituent. It has a role as a solvent, a metabolite, an antioxidant and a fragrance.
C7H8O
C6H5CH2OH
C6H5CH2OH
Benzyl Alcohol
CAS No.: 66072-40-0
VCID: VC21539436
Molecular Formula: C7H8O
C7H8O
C6H5CH2OH
C6H5CH2OH
Molecular Weight: 108.14 g/mol
* For research use only. Not for human or veterinary use.

Description |
Benzyl alcohol is a colorless liquid with a mild, pleasant aromatic odor. It is an aromatic alcohol with the chemical formula C₆H₅CH₂OH, often denoted as benzyl alcohol or α-cresol, although the latter name can be misleading as it is not the same as cresol . This compound is widely used due to its polarity, low toxicity, and low vapor pressure, making it an effective solvent in various applications. Natural Occurrences and Industrial ProductionBenzyl alcohol is naturally produced by many plants and is found in fruits, teas, and essential oils such as jasmine and ylang-ylang . Industrially, it is synthesized from toluene via benzyl chloride, which is hydrolyzed to form benzyl alcohol:
Another method involves the hydrogenation of benzaldehyde, a by-product of toluene oxidation to benzoic acid . ApplicationsBenzyl alcohol is versatile and used in various industries:
Environmental ImpactWhile benzyl alcohol is not extensively studied for environmental impact, its biodegradation and persistence in the environment are considered in assessments of similar compounds . Further research is needed to fully understand its ecological effects. |
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CAS No. | 66072-40-0 |
Product Name | Benzyl Alcohol |
Molecular Formula | C7H8O C7H8O C6H5CH2OH C6H5CH2OH |
Molecular Weight | 108.14 g/mol |
IUPAC Name | phenylmethanol |
Standard InChI | InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Standard InChIKey | WVDDGKGOMKODPV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CO |
Canonical SMILES | C1=CC=C(C=C1)CO |
Boiling Point | 401 °F at 760 mm Hg (NTP, 1992) 205.3 °C, 478 K, 402 °F 205.3 °C 205 °C 401°F |
Colorform | Water-white liquid |
Density | 1.05 at 1515 °F (USCG, 1999) d1515 1.05 1.0419 g/cu cm at 24 °C Relative density (water = 1): 1.04 1.040-1.050 1.05 |
Flash Point | 213 °F (NTP, 1992) 213 °F (closed cup); 220 °F (open cup) 220 °F (105 °C) (open cup) 200 °F (93 °C) (closed cup) 96 °C (205 °F) (Closed cup) 93 °C c.c. 213°F |
Melting Point | 4.5 °F (NTP, 1992) -15..2 °C, 258 K, 5 °F -15.2 °C Fp -15.2 ° -15.2°C -15 °C 4.5°F |
Physical Description | Benzyl alcohol appears as a clear colorless liquid with a pleasant odor. Slightly denser than water. Flash point 194°F. Boiling point 401°F. Contact may irritate skin, eyes, and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals. Liquid Colourless, clear liquid with a faint, aromatic odour COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. colourless liquid with a slightly pungent, faint aromatic, fruity odour A clear colorless liquid with a pleasant odor. |
Shelf Life | Oxidizes slowly, therefore remains stable for long time It is slowly oxidized to benzaldehyde and benzoic acid on exposure to air ... . Hygroscopic. Stable under recommended storage conditions. Test for peroxide formation before distillation or evaporation. Test for peroxide formation or discard after 1 year. |
Solubility | 10 to 50 mg/mL at 70° F (NTP, 1992) 33 mg/mL, clear, colorless 0.37 M Soluble in water, ethanol and ether 42.9 mg/mL at 25 °C In water, 42,900 mg/L at 25 °C In water, 35,000 mg/L at 20 °C Soluble in benzene, methanol, chloroform, ethanol, ether, methanol, chloroform and acetone One gram dissolves in 25 mL water; one vol dissolves in 1.5 vols of 50% ethyl alcohol; freely soluble in 50% alcohol; miscible with absolute and 94% alcohol, ether, chloroform. Solubility in water, g/100ml: 4 slightly soluble in water, soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Synonyms | benzylalcohol;phenylmethanol;benzenemethanol;phenylcarbinol;100-51-6;Benzoylalcohol;Hydroxytoluene;Phenylmethylalcohol;Benzenecarbinol;alpha-Toluenol;(Hydroxymethyl)benzene;Phenolcarbinol;Benzalalcohol;Benzylicum;alpha-hydroxytoluene;Phenylcarbinolum;Alcoolbenzylique;Methanol,phenyl-;Bentalol;Phenyl-Methanol;BENZYL-ALCOHOL;.alpha.-Toluenol;hydroxymethylbenzene;EuxylK100;Itch-X |
Vapor Density | 3.72 (NTP, 1992) (Relative to Air) 3.72 (Air = 1) Relative vapor density (air = 1): 3.7 3.72 |
Vapor Pressure | 0.1 mm Hg at 68 °F ; 1 mm Hg at 136° F (NTP, 1992) 0.09 mmHg 0.094 mm Hg at 25 °C Vapor pressure, Pa at 20 °C: 13.2 0.1 mmHg@68°F |
Reference | Array Piermattei et al. Activating catalysts with mechanical force. Nature Chemistry, doi: 10.1038/nchem.167, published online 5 April 2009. http://www.nature.com/naturechemistry Zhu et al. Enantioselective iron-catalysed O-H bond insertions. Nature Chemistry, doi: 10.1038/nchem.651, published online 9 May 2010 http://www.nature.com/nchem Chen et al. A biomolecule-compatible visible-light-induced azide reduction from a DNA-encoded reaction-discovery system Nature Chemistry, doi: 10.1038/nchem.932, published online 9 January 2011 http://www.nature.com/nchem Balaraman et al. Catalytic transformation of alcohols to carboxylic acid salts and H2 using water as the oxygen atom source. Nature Chemistry, doi: 10.1038/nchem.1536, published online 6 January 2013 http://www.nature.com/nchem Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016 |
PubChem Compound | 244 |
Last Modified | Jul 19 2023 |
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